4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole
Overview
Description
4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group and a tert-butyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole typically involves the reaction of 1-tert-butyl-1H-1,2,3-triazole with a bromomethylating agent. One common method is the bromomethylation of 1-tert-butyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-1-tert-butyl-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid.
Scientific Research Applications
4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various triazole derivatives and other heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-1-tert-butyl-1H-1,2,3-triazole
- 4-(iodomethyl)-1-tert-butyl-1H-1,2,3-triazole
- 4-(methyl)-1-tert-butyl-1H-1,2,3-triazole
Uniqueness
4-(bromomethyl)-1-tert-butyl-1H-1,2,3-triazole is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic chemistry.
Properties
IUPAC Name |
4-(bromomethyl)-1-tert-butyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-7(2,3)11-5-6(4-8)9-10-11/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWFYCHAJGZUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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